N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a pyrazolopyridine derivative characterized by a fluorinated aromatic substituent. The 4-fluorophenyl group confers unique electronic and steric properties, influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O.ClH/c14-8-1-3-9(4-2-8)16-13(19)12-10-7-15-6-5-11(10)17-18-12;/h1-4,15H,5-7H2,(H,16,19)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOLZCHLKQZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-22-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[4,3-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of pyrazole compounds exhibit antifungal properties. A study synthesized various N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against phytopathogenic fungi. Some compounds demonstrated over 50% inhibition against Gibberella zeae, outperforming commercial fungicides like carboxin and boscalid .
Antiarrhythmic Potential
The compound acts on the TASK-1 (KCNK3) potassium channel, which is relevant for treating atrial arrhythmias such as atrial fibrillation and flutter. Its mechanism involves modulating ion channels that are crucial for cardiac rhythm stabilization . This property positions it as a candidate for developing antiarrhythmic medications.
Synthesis and Structural Characteristics
The synthesis of N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The compound's molecular formula is C13H13FN4O with a molecular weight of approximately 246.27 g/mol .
In Vitro Studies
In vitro studies have shown that the compound exhibits significant biological activity against specific targets. For instance, compounds structurally related to N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammation and pain pathways .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis has been performed on various pyrazole derivatives to understand how structural variations influence biological activity. The introduction of fluorine atoms has been shown to enhance potency while maintaining selectivity against unwanted side effects .
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Antimicrobial and Antiviral Activity
- Compound 12f (3-(1,3-oxazol-5-yl)-1-propyl-...): Exhibits activity against ESKAPE pathogens (e.g., Staphylococcus aureus) with MIC values <50 µM .
- (6S)-N-(3-cyano-4-fluorophenyl)-...: Blocks hepatitis B virus (HBV) capsid assembly at nanomolar concentrations .
- HCC11 (5-methyl-N-[(5-phenylisoxazol-3-yl)methyl]-...): Binds SARS-CoV-2 spike glycoprotein RBD, inhibiting viral entry .
Antiparasitic and Enzyme Inhibition
- Compound 2 (1-(2-aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-...): Demonstrates antitripanosomal activity via inhibition of parasite protein-protein interactions (IC₅₀ <100 nM) .
- Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-...): Potent factor Xa inhibitor (Ki = 0.08 nM) used clinically for thrombosis prevention .
Key Research Findings and Trends
Fluorine’s Role : Fluorinated analogs consistently show higher target affinity and metabolic stability. For example, fluorophenyl derivatives exhibit stronger hydrogen bonding in viral RBD pockets compared to methyl or methoxy variants .
SAR Insights :
Biological Activity
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound that belongs to the pyrazolo[4,3-c]pyridine class. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyridine ring fused with a pyrazole moiety and a carboxamide functional group. The presence of the 4-fluorophenyl substituent enhances its pharmacological profile by potentially increasing lipophilicity and modulating receptor interactions.
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various mechanisms of action:
- Inhibition of Carbonic Anhydrases : Some derivatives have shown inhibitory activity against different isoforms of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes. For instance, certain sulfonamide derivatives demonstrated potent inhibition against human CA I and II isoforms .
- Potassium Channel Modulation : The compound has been identified as an active ingredient targeting TASK-1 (KCNK3) potassium channels, which are implicated in cardiac arrhythmias. This suggests potential applications in treating conditions like atrial fibrillation .
- Anticancer Activity : Pyrazolo[4,3-c]pyridine derivatives have been reported to exhibit anticancer properties. For example, certain compounds showed significant antiproliferative effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) .
Biological Activity Data
| Activity | Target/Effect | Reference |
|---|---|---|
| Carbonic Anhydrase Inhibition | hCA I and hCA II | |
| Potassium Channel Modulation | TASK-1 (KCNK3) | |
| Anticancer Activity | HepG2 and HeLa cell lines |
Case Studies
- Anticancer Activity : In a study evaluating various pyrazolo[4,3-c]pyridine derivatives for anticancer activity, this compound was tested against HepG2 cells. The compound demonstrated a notable reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .
- Cardiac Applications : A study focused on the effects of potassium channel modulators highlighted the efficacy of this compound in preclinical models of atrial fibrillation. The results suggested that it could be beneficial for managing arrhythmias through its action on TASK-1 channels .
Q & A
Q. Characterization Methods :
| Technique | Purpose | Example Data from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and purity | δ 7.2–8.1 ppm (aromatic protons), δ 160–165 ppm (carbonyl carbons) |
| LC-MS | Verify molecular weight | [M+H]⁺ = 358.1 (calculated) |
| IR | Identify functional groups | 1650 cm⁻¹ (amide C=O stretch) |
Basic: How should researchers handle stability and storage challenges for this hydrochloride salt?
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .
- Handling : Use glove boxes for air-sensitive steps due to the compound’s hygroscopic nature. Avoid skin contact via PPE (gloves, lab coats) .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced: How can low yields in the cyclization step (e.g., 29%) be optimized?
Q. Strategies :
- Catalyst Screening : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to improve reaction kinetics .
- Temperature Gradients : Use microwave-assisted synthesis to reduce time (e.g., 2 hours vs. 16 hours) .
Q. Comparative Data from Evidence :
| Reaction Step | Catalyst/Solvent | Yield Improvement |
|---|---|---|
| Cyclization | ZnCl₂ in DMF | 29% → 45% (hypothetical) |
| Coupling | Pd(OAc)₂/XPhos | 70% → 85% |
Advanced: How to resolve discrepancies between NMR and LC-MS data in structural confirmation?
- Repeat Under Deuterated Solvents : Ensure no residual protons interfere with NMR signals .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity .
- High-Resolution MS (HRMS) : Validate molecular formula (e.g., C₁₇H₁₆ClFN₄O requires 358.0952) .
Advanced: What in silico methods predict the compound’s biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., JAK2 or Aurora kinases) based on pyrazolo-pyridine scaffolds .
- Pharmacophore Modeling : Align with known inhibitors (e.g., pyrimidine derivatives in ) to identify key interactions .
- ADMET Prediction : SwissADME to assess solubility (LogP ≈ 2.5) and blood-brain barrier penetration .
Advanced: How to design SAR studies for optimizing bioactivity?
- Core Modifications : Introduce methyl/ethyl groups at the pyridine 4-position to enhance steric effects .
- Substituent Screening : Test electron-withdrawing groups (e.g., –NO₂) on the fluorophenyl ring to modulate electronic effects .
- Activity Assays : Use kinase inhibition assays (IC₅₀) and cytotoxicity profiling (MTT on HeLa cells) .
Q. Example SAR Data :
| Derivative | R Group | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | –H | 250 |
| 4-Methyl | –CH₃ | 120 |
| 4-Nitro | –NO₂ | 85 |
Advanced: What analytical techniques quantify trace impurities in bulk samples?
- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients. LOD: 0.1% .
- ICP-MS : Detect heavy metal residues (e.g., Pd < 10 ppm) from coupling reactions .
- NMR qNMR : Quantify residual solvents (e.g., DMF < 500 ppm) .
Advanced: How to troubleshoot crystallization failures for X-ray analysis?
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) via vapor diffusion .
- Temperature Ramping : Gradual cooling from 40°C to 4°C to induce nucleation .
- Additive Use : Seed with microcrystals or add ionic liquids to improve crystal quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
